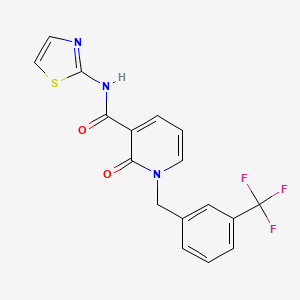

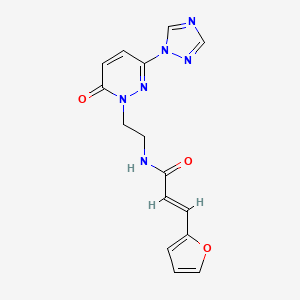

![molecular formula C18H18N4O2 B2771223 5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-01-0](/img/structure/B2771223.png)

5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Design and Synthesis of Neuroactive Derivatives

The synthesis and pharmacological profiles of novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, structurally designed from zolpidem, were explored for their sedative and analgesic properties. These compounds demonstrated significant neuroactive potential, with one derivative showing potent sedative effects comparable to midazolam and central antinociceptive effects (Menegatti et al., 2006).

Molecular and Crystal Structure Analysis

Research on isomeric pyrazolo[3,4-d]pyrimidines highlighted the effects of substitution patterns on molecular dimerization and interactions, providing insights into the structural basis for their biological activities. These studies contribute to understanding the molecular configurations that influence drug design and synthesis (Avasthi et al., 2002).

Synthesis Techniques and Chemical Properties

Innovative synthesis methods have been developed for pyrrolidine-2,4-diones (tetramic acids) and derivatives, offering new pathways for producing compounds with potential biological activities. These synthetic approaches facilitate the exploration of diverse chemical properties and biological functions (Mulholland et al., 1972).

Advanced Synthesis of Fused Polycyclic Compounds

A convenient ultrasound-promoted synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines demonstrated the efficiency of modern synthetic techniques. This method yields high-quality compounds rapidly and with excellent yield, showcasing the advancements in chemical synthesis technologies (Nikpassand et al., 2010).

Exploration of Cycloaddition Reactions

The study of 1,3-dipolar cycloaddition reactions for synthesizing pyrrolo[3,4-c]pyrazole-4,6-dione derivatives offers valuable insights into the versatility and utility of cycloaddition in medicinal chemistry. These reactions enable the production of compounds with diverse therapeutic potentials, highlighting the importance of cycloaddition techniques in drug discovery (Kaur et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

5-benzyl-1-methyl-3-pyridin-3-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21-16-14(15(20-21)13-8-5-9-19-10-13)17(23)22(18(16)24)11-12-6-3-2-4-7-12/h2-10,14-16,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLSUSHGDMKRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(C(N1)C3=CN=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

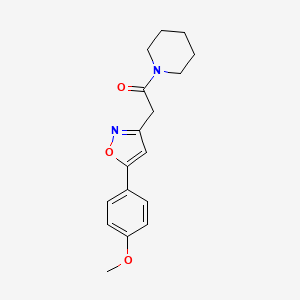

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

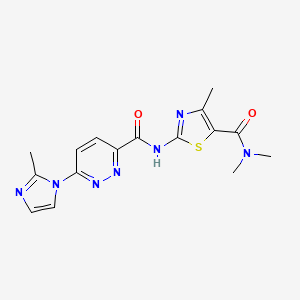

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

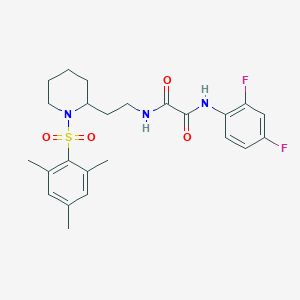

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)

![2-[(2S,4R)-4-[(2-Methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771154.png)

![3-[2-(4-methylpiperidin-1-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2771155.png)

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)